Cas no 31404-10-1 (2-(thiophen-2-yl)-1,3-thiazolidine)

2-(thiophen-2-yl)-1,3-thiazolidine 化学的及び物理的性質

名前と識別子

-

- Thiazolidine, 2-(2-thienyl)-

- 2-thiophen-2-yl-1,3-thiazolidine

- 2-<2-Thienyl>-thiazolidin

- 2-Thiophen-2-yl-thiazolidine

- 2-(thiophen-2-yl)-1,3-thiazolidine

- A819705

- DTXSID30404158

- 31404-10-1

- F1912-0060

- 2-(Thiophen-2-yl)thiazolidine

- 2-(2-thienyl)thiazolidine;4-(THIOPHEN-2-YL)THIAZOL-2-AMINE

- CS-0333115

- SCHEMBL517623

- AKOS009038588

- FS-1823

-

- MDL: MFCD04971854

- インチ: InChI=1S/C7H9NS2/c1-2-6(9-4-1)7-8-3-5-10-7/h1-2,4,7-8H,3,5H2

- InChIKey: ULMSGFRYPNGQEL-UHFFFAOYSA-N

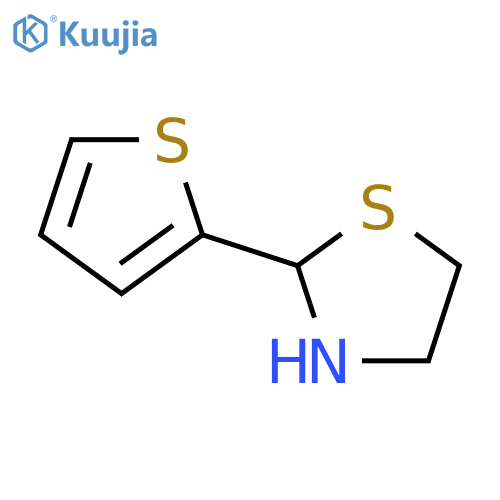

- ほほえんだ: C1=CSC(=C1)C2NCCS2

計算された属性

- せいみつぶんしりょう: 171.01800

- どういたいしつりょう: 171.01764164g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 10

- 回転可能化学結合数: 1

- 複雑さ: 118

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 65.6Ų

- 疎水性パラメータ計算基準値(XlogP): 1.6

じっけんとくせい

- PSA: 65.57000

- LogP: 2.41190

2-(thiophen-2-yl)-1,3-thiazolidine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM516910-1g |

2-(Thiophen-2-yl)thiazolidine |

31404-10-1 | 97% | 1g |

$370 | 2023-03-04 | |

| Life Chemicals | F1912-0060-10g |

2-(thiophen-2-yl)-1,3-thiazolidine |

31404-10-1 | 95%+ | 10g |

$2075.0 | 2023-09-06 | |

| Fluorochem | 025621-1g |

2-Thiophen-2-yl-thiazolidine |

31404-10-1 | 1g |

£320.00 | 2022-03-01 | ||

| TRC | T205896-100mg |

2-Thiophen-2-yl-thiazolidine |

31404-10-1 | 100mg |

$ 95.00 | 2022-06-03 | ||

| Fluorochem | 025621-2g |

2-Thiophen-2-yl-thiazolidine |

31404-10-1 | 2g |

£598.00 | 2022-03-01 | ||

| Life Chemicals | F1912-0060-0.5g |

2-(thiophen-2-yl)-1,3-thiazolidine |

31404-10-1 | 95%+ | 0.5g |

$469.0 | 2023-09-06 | |

| TRC | T205896-1g |

2-Thiophen-2-yl-thiazolidine |

31404-10-1 | 1g |

$ 475.00 | 2022-06-03 | ||

| Life Chemicals | F1912-0060-5g |

2-(thiophen-2-yl)-1,3-thiazolidine |

31404-10-1 | 95%+ | 5g |

$1482.0 | 2023-09-06 | |

| 1PlusChem | 1P007K3J-50mg |

Thiazolidine, 2-(2-thienyl)- |

31404-10-1 | 50mg |

$99.00 | 2025-02-22 | ||

| 1PlusChem | 1P007K3J-1g |

Thiazolidine, 2-(2-thienyl)- |

31404-10-1 | 1g |

$516.00 | 2025-02-22 |

2-(thiophen-2-yl)-1,3-thiazolidine 関連文献

-

1. Azafulvenium methides: new extended dipolar systemsOliver B. Sutcliffe,Richard C. Storr,Thomas L. Gilchrist,Paul Rafferty J. Chem. Soc. Perkin Trans. 1 2001 1795

2-(thiophen-2-yl)-1,3-thiazolidineに関する追加情報

Thiazolidine, 2-(2-thienyl)-: A Comprehensive Overview

Thiazolidine, 2-(2-thienyl)-, also known by its CAS registry number CAS No. 31404-10-1, is a heterocyclic compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the thiazolidine family, which is characterized by a five-membered ring containing sulfur and nitrogen atoms. The presence of the thienyl group (a thiophene ring) at the 2-position of the thiazolidine ring introduces unique electronic and structural properties, making it a subject of interest for various applications.

The synthesis of Thiazolidine, 2-(2-thienyl)- typically involves multi-step organic reactions. One common approach is the condensation of an appropriate thioamide with a ketone or aldehyde in the presence of a base. This reaction pathway allows for the formation of the thiazolidine ring system. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing reaction times and improving yields. These improvements are particularly valuable for large-scale production and research purposes.

Thiazolidine, 2-(2-thienyl)- exhibits interesting physical and chemical properties due to its heterocyclic structure. The compound is relatively stable under normal conditions but can undergo various transformations under specific reaction conditions. For instance, it can act as a nucleophile in substitution reactions or serve as a precursor for more complex molecules. Its solubility in common organic solvents makes it suitable for use in solution-based reactions.

In terms of applications, Thiazolidine, 2-(2-thienyl)- has found utility in drug discovery and development. The compound's ability to form hydrogen bonds and its rigid structure make it an attractive candidate for targeting specific biological receptors. Recent studies have explored its potential as a lead compound for anti-inflammatory agents and anticancer drugs. For example, researchers have reported that derivatives of this compound exhibit potent inhibitory activity against certain enzymes involved in inflammation pathways.

Beyond pharmacological applications, Thiazolidine, 2-(2-thienyl)- has also been investigated for its role in materials science. Its ability to form coordination complexes with metal ions has led to its use in designing novel materials with specific magnetic or electronic properties. These materials hold promise for applications in sensors, catalysis, and energy storage systems.

The latest research on Thiazolidine, 2-(2-thienyl)- has focused on understanding its interaction with biological systems at the molecular level. Advanced computational techniques, such as molecular docking and dynamics simulations, have provided insights into how this compound binds to target proteins. These studies are crucial for optimizing its bioavailability and minimizing potential side effects.

In conclusion, Thiazolidine, 2-(2-thienyl)-, with its unique structural features and versatile reactivity, continues to be a focal point in chemical research. Its applications span across drug discovery, materials science, and beyond. As researchers uncover new properties and functionalities of this compound, it is likely to play an increasingly important role in both academic and industrial settings.

31404-10-1 (2-(thiophen-2-yl)-1,3-thiazolidine) 関連製品

- 954271-92-2({2-(cyclohexyloxy)methylphenyl}methanamine)

- 2230800-06-1(3,3,3-trifluoro-1-phenylpropyl methanesulfonate)

- 1207048-63-2(ethyl {1-(4-phenylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-ylcarbamoyl}formate)

- 2639464-53-0(5-(tert-butoxy)carbonyl-1-(4-chlorophenyl)-1H,4H,5H,6H,7H-pyrazolo4,3-cpyridine-3-carboxylic acid)

- 102029-68-5(Adenosine 5’-Monophosphoramidate Sodium Salt)

- 2228609-09-2(methyl 3-(1-amino-2,2-dimethylcyclopropyl)benzoate)

- 1781213-90-8(3-Azetidinecarboxaldehyde, 3-methyl-)

- 204845-95-4(3,4,11-Phenylmethoxy Entecavir)

- 1082844-32-3(1-[3-(chloromethyl)piperidin-1-yl]ethan-1-one)

- 2228739-96-4(5-(3-bromoprop-1-en-2-yl)-1,3-dimethyl-1H-pyrazole)